Sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate
Sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate
FPL-55712 is a CysLT1 leukotriene receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
40786-08-1
VCID:
VC0528413
InChI:
InChI=1S/C27H30O9.Na/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2;/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33);/q;+1/p-1
SMILES:
CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+]
Molecular Formula:
C27H29NaO9
Molecular Weight:
520.5 g/mol
Sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate
CAS No.: 40786-08-1
Inhibitors
VCID: VC0528413
Molecular Formula: C27H29NaO9
Molecular Weight: 520.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 40786-08-1 |
---|---|
Product Name | Sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate |
Molecular Formula | C27H29NaO9 |
Molecular Weight | 520.5 g/mol |
IUPAC Name | sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate |
Standard InChI | InChI=1S/C27H30O9.Na/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2;/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33);/q;+1/p-1 |
Standard InChIKey | ZDEVPOBNLIVGFA-UHFFFAOYSA-M |
Isomeric SMILES | CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+] |
SMILES | CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+] |
Canonical SMILES | CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+] |
Appearance | Solid powder |
Description | FPL-55712 is a CysLT1 leukotriene receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 7-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt FPL 55712 FPL-55712 |
Reference | 1: Busch L, Miozza V, Sterin-Borda L, Borda E. Increased leukotriene concentration in submandibular glands from rats with experimental periodontitis. Inflamm Res. 2009 Jul;58(7):423-30. doi: 10.1007/s00011-009-0008-8. Epub 2009 Apr 4. PubMed PMID: 19347252. 2: Montuschi P. Leukotrienes, antileukotrienes and asthma. Mini Rev Med Chem. 2008 Jun;8(7):647-56. Review. Erratum in: Mini Rev Med Chem. 2008 Sep;8(10):1064. PubMed PMID: 18537720. 3: Buccellati C, Fumagalli F, Viappiani S, Folco G. Leukotriene modifiers: novel therapeutic opportunities in asthma. Farmaco. 2002 Mar;57(3):235-42. Review. PubMed PMID: 11989802. 4: Young RN. Discovery of montelukast: a once-a-day oral antagonist of leukotriene D4 for the treatment of chronic asthma. Prog Med Chem. 2001;38:249-77. Review. PubMed PMID: 11774796. 5: Lai YL, Lee CF. Mediators and oxygen radicals in hyperpnea-induced airway constriction of guinea pigs. Lung. 2000;178(4):213-23. PubMed PMID: 10960556. 6: Hamanaka N, Nakai H. [Leukotriene D4 antagonists]. Tanpakushitsu Kakusan Koso. 2000 Apr;45(6 Suppl):967-72. Review. Japanese. PubMed PMID: 10771659. 7: Lai YL, Lee SP. Mediators in hyperpnea-induced bronchoconstriction of guinea pigs. Naunyn Schmiedebergs Arch Pharmacol. 1999 Nov;360(5):597-602. PubMed PMID: 10598800. 8: Nicosia S. Pharmacodynamic properties of leukotriene receptor antagonists. Monaldi Arch Chest Dis. 1999 Jun;54(3):242-6. Review. PubMed PMID: 10441979. 9: Takami M, Tsukada W. In vitro effect of DP-1904, a novel anti-asthma agent, against antigen-induced constriction and TXB2 release from the isolated guinea-pig lung parenchymal tissue. Pharmacol Res. 1998 Aug;38(2):141-7. PubMed PMID: 9721602. 10: Marcelle R. Leukotrienes antagonist-inhibitor and the bronchial response to inhaled antigen in actively sensitized guinea-pigs. Arch Physiol Biochem. 1998 Aug;105(4):358-64. PubMed PMID: 9711356. 11: Bernstein PR. Chemistry and structure--activity relationships of leukotriene receptor antagonists. Am J Respir Crit Care Med. 1998 Jun;157(6 Pt 2):S220-5; discussion S225-6, S247-8. Review. PubMed PMID: 9647603. 12: Bernstein PR. Chemistry and structure-activity relationships of leukotriene receptor antagonists . Am J Respir Crit Care Med. 1998 Jun;157(6 Pt 1):S220-6. PubMed PMID: 9620943. 13: Sampson A, Holgate S. Leukotriene modifiers in the treatment of asthma. Look promising across the board of asthma severity. BMJ. 1998 Apr 25;316(7140):1257-8. PubMed PMID: 9554892; PubMed Central PMCID: PMC1113026. 14: Shizawa T, Maeda K, Abe K, Ishii T, Kamitani T. Effects of TMK688, a novel anti-allergic drug, on allergic nasal obstruction and exudative responses in sensitized guinea pigs. Naunyn Schmiedebergs Arch Pharmacol. 1997 Dec;356(6):815-9. PubMed PMID: 9453468. 15: Shekher A, Singh M. Role of eicosanoid inhibition of ischemia reperfusion injury: intact and isolated rat heart studies. Methods Find Exp Clin Pharmacol. 1997 May;19(4):223-9. PubMed PMID: 9228647. 16: Nuessler V, Pelka-Fleischer R, Zwierzina H, Wilmanns W, Denzlinger C. Effects of progesterone and leukotriene receptor antagonists in experimental models of P-glycoprotein-related resistance. Eur J Med Res. 1997 Apr 21;2(4):159-64. PubMed PMID: 9110922. 17: Zhang MQ, Timmerman H. Leukotriene cysLT1 (LTD4) receptor antagonism of H1-antihistamines: an in vitro study. Inflamm Res. 1997 Mar;46 Suppl 1:S93-4. PubMed PMID: 9098782. 18: Pfeifer M, Muders F, Luchner A, Blumberg F, Riegger GA, Elsner D. Leukotriene receptor blockade in experimental heart failure. Res Exp Med (Berl). 1997;197(4):177-87. PubMed PMID: 9440136. 19: Przylipiak A, Rabe T, Kiesel L, Przylipiak J, Klinga K, Runnebaum B. Role of leukotriene C4 in follicle-stimulating hormone (FSH) secretion in female rat pituitary. Gynecol Endocrinol. 1996 Apr;10(2):95-100. PubMed PMID: 8701793. 20: He KQ, Cheng GF, Xi FD, Guo ZR, Zhu XY. [Structure-activity relationship studies of chalcones as SRS-A receptor antagonists]. Yao Xue Xue Bao. 1996;31(11):878-80. Chinese. PubMed PMID: 9863261. |
PubChem Compound | 23662025 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume